molecular formula C11H11NO2 B2936726 (3-benzyl-1,2-oxazol-5-yl)methanol CAS No. 52156-50-0

(3-benzyl-1,2-oxazol-5-yl)methanol

Cat. No.: B2936726
CAS No.: 52156-50-0
M. Wt: 189.214
InChI Key: SKCJRQAZVNRZHY-UHFFFAOYSA-N
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Description

(3-benzyl-1,2-oxazol-5-yl)methanol is an organic compound with the molecular formula C11H11NO2. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-benzyl-1,2-oxazol-5-yl)methanol typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST and Deoxo-Fluor . Another method involves the condensation of benzyl carbazates and aldehydes, followed by oxidative cyclization and rearrangement .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including optimization of reaction conditions, purification processes, and quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-benzyl-1,2-oxazol-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives .

Mechanism of Action

The mechanism of action of (3-benzyl-1,2-oxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3-benzylisoxazol-5-yl)methanol
  • 3-(phenylmethyl)-5-isoxazolemethanol

Uniqueness

(3-benzyl-1,2-oxazol-5-yl)methanol is unique due to its specific structural features and the resulting biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

(3-benzyl-1,2-oxazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-8-11-7-10(12-14-11)6-9-4-2-1-3-5-9/h1-5,7,13H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCJRQAZVNRZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52156-50-0
Record name (3-benzyl-1,2-oxazol-5-yl)methanol
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